molecular formula C12H9ClF3N3O B12509493 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-6-methylpyrimidine

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-6-methylpyrimidine

Cat. No.: B12509493
M. Wt: 303.67 g/mol
InChI Key: ITRYCGFVQOZUJB-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-6-methylpyrimidine is a complex organic compound characterized by the presence of both pyridine and pyrimidine rings. The compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine precursors. One common method involves the nucleophilic substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine with appropriate nucleophiles, followed by cyclization to form the pyrimidine ring . The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine and pyrimidine compounds .

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-6-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-6-methylpyrimidine is unique due to the combination of its trifluoromethyl group and the presence of both pyridine and pyrimidine rings. This structural complexity imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H9ClF3N3O

Molecular Weight

303.67 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-6-methylpyrimidine

InChI

InChI=1S/C12H9ClF3N3O/c1-6-3-9(20-2)19-11(18-6)10-8(13)4-7(5-17-10)12(14,15)16/h3-5H,1-2H3

InChI Key

ITRYCGFVQOZUJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)OC

Origin of Product

United States

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